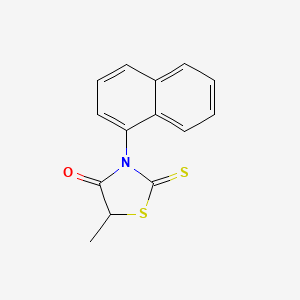
5-Methyl-3-(1-naphthyl)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(1-naphthyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a naphthyl group at the 3-position and a methyl group at the 5-position, making it a unique structure with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(1-naphthyl)rhodanine typically involves the condensation of 1-naphthylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the rhodanine ring.
Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of solid catalysts like mesoporous materials and magnetic nanoparticles have been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(1-naphthyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-3-(1-naphthyl)rhodanine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for further drug development .
Medicine: Rhodanine derivatives, including this compound, have been investigated for their anticancer properties. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, rhodanine derivatives are used as intermediates in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(1-naphthyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(4-Dimethylaminobenzylidene)rhodanine: Known for its use as a silver-specific dye and indicator in titration reactions.
5-Benzylidene-3-ethyl-rhodanine: Exhibits anticancer activity by causing S-phase arrest and affecting DNA replication in leukemic cells.
Uniqueness: 5-Methyl-3-(1-naphthyl)rhodanine stands out due to its unique naphthyl substitution, which imparts distinct biological activities compared to other rhodanine derivatives. Its structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
23517-79-5 |
|---|---|
Molecular Formula |
C14H11NOS2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-methyl-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11NOS2/c1-9-13(16)15(14(17)18-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChI Key |
HZRBSVWHHGYUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
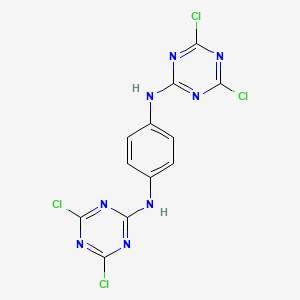
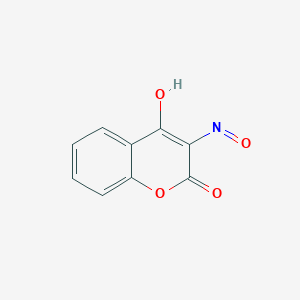
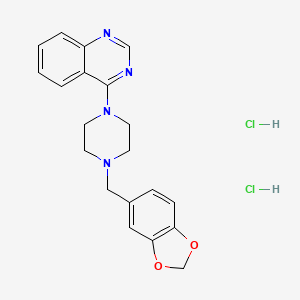
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)

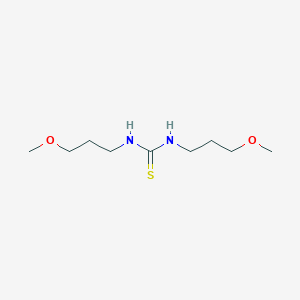
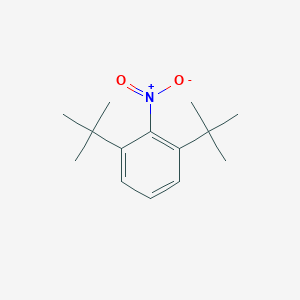
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)


![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)


